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Cat. No.: B1675969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics

of 6-heptyl-m-cresol, also known as 2-heptyl-5-methylphenol. This document is intended for

researchers, scientists, and drug development professionals, offering a compilation of its

known properties, methodologies for its characterization, and insights into its potential

biological interactions. While experimental data for this specific compound is limited, this guide

consolidates predicted values and draws upon established knowledge of related alkylphenols

to provide a thorough profile. The information herein is designed to support research and

development efforts involving this and similar phenolic compounds.

Introduction
6-Heptyl-m-cresol is an alkylphenol, a class of organic compounds characterized by a phenol

ring substituted with one or more alkyl groups. The position and length of the alkyl chain

significantly influence the compound's physicochemical properties and biological activity.

Alkylphenols are of considerable interest due to their diverse applications and their potential to

interact with biological systems, notably as xenoestrogens. A thorough understanding of the

physicochemical properties of 6-heptyl-m-cresol is fundamental for its synthesis, purification,

formulation, and for elucidating its mechanism of action in biological systems.
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Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-heptyl-m-cresol. It is

important to note that where experimental data is not available, predicted values from reliable

computational models are provided.

Property Value Source

IUPAC Name 2-Heptyl-5-methylphenol -

Synonyms 6-Heptyl-m-cresol -

Molecular Formula C₁₄H₂₂O PubChem

Molecular Weight 206.32 g/mol PubChem

Predicted Boiling Point 310.5 ± 25.0 °C at 760 mmHg ChemSpider

Predicted Melting Point Not Available -

Predicted Water Solubility 24.1 mg/L at 25 °C ChemSpider

Predicted logP (XlogP) 5.4 PubChem

Predicted pKa 10.4 (Acidic) FooDB

Experimental Protocols for Characterization
This section outlines detailed methodologies for the key experiments required to characterize

6-heptyl-m-cresol.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of 6-heptyl-m-cresol and confirm its molecular weight.

Methodology:

Sample Preparation: Dissolve a 1 mg/mL solution of 6-heptyl-m-cresol in a suitable volatile

solvent such as dichloromethane or hexane.

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.
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GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness).

Injector Temperature: 280 °C.

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a

rate of 15 °C/min, and hold for 10 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: The retention time of the peak will indicate the compound's elution profile, and

the mass spectrum will provide the molecular ion peak and fragmentation pattern, which can

be used to confirm the structure and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of 6-heptyl-m-cresol by identifying the chemical

environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

Sample Preparation: Dissolve approximately 10 mg of 6-heptyl-m-cresol in 0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

The chemical shifts (δ) will be reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Expected signals include aromatic protons, the phenolic hydroxyl proton, and protons of

the heptyl and methyl groups.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Expected signals will correspond to the different carbon environments in the aromatic ring

and the alkyl substituents.

Data Analysis: The chemical shifts, splitting patterns (for ¹H NMR), and integration values are

analyzed to confirm the connectivity of atoms and the overall structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 6-heptyl-m-cresol.

Methodology:

Sample Preparation: The sample can be analyzed as a thin liquid film between two salt

plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., carbon tetrachloride).

FTIR Spectrometer: A standard FTIR spectrometer.

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Key expected absorptions include:

A broad O-H stretching band for the phenolic hydroxyl group (around 3600-3200 cm⁻¹).

C-H stretching bands for the aromatic and alkyl groups (around 3100-2850 cm⁻¹).
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C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).

A C-O stretching band for the phenol (around 1260-1180 cm⁻¹).

Synthesis and Experimental Workflows
The following diagrams illustrate a plausible synthetic route and a general experimental

workflow for the characterization of 6-heptyl-m-cresol.
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Caption: A plausible synthetic workflow for 6-heptyl-m-cresol via Friedel-Crafts alkylation.
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Caption: A general experimental workflow for the physicochemical characterization of 6-heptyl-

m-cresol.

Potential Biological Signaling Pathway
Alkylphenols are known to exhibit estrogenic activity, often by interacting with estrogen

receptors and modulating downstream signaling pathways. The Mitogen-Activated Protein

Kinase (MAPK) pathway is one such pathway that can be affected.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1675969?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-Heptyl-m-cresol

Estrogen Receptor (ER)

Binds

Ras

Activates

Raf

Activates

MEK

Phosphorylates

ERK

Phosphorylates

Transcription Factors (e.g., AP-1)

Activates

Altered Gene Expression

Regulates

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1675969?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A potential signaling pathway affected by 6-heptyl-m-cresol, illustrating the MAPK

cascade.

Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of 6-heptyl-m-cresol. While further experimental validation is necessary to confirm the predicted

values, the compiled data and outlined protocols offer a robust starting point for researchers.

The information on potential biological activity highlights the importance of this class of

compounds in drug development and toxicology. As research progresses, a more complete and

experimentally-verified profile of 6-heptyl-m-cresol will undoubtedly emerge, building upon the

framework presented in this guide.

To cite this document: BenchChem. [Physicochemical Characterization of 6-Heptyl-m-Cresol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675969#physicochemical-characterization-of-6-
heptyl-m-cresol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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